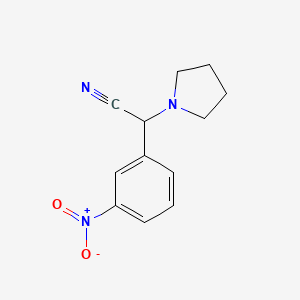

(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

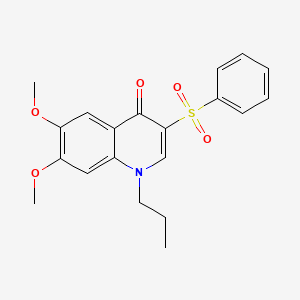

“(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 687614-64-8 . It has a molecular weight of 231.25 and its IUPAC name is (3-nitrophenyl) (1-pyrrolidinyl)acetonitrile .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13N3O2/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(8-10)15(16)17/h3-5,8,12H,1-2,6-7H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” has a storage temperature of 28 C . The country of origin is CN .Aplicaciones Científicas De Investigación

Spectrophotometric Basicity Scale Development

A comprehensive spectrophotometric basicity scale in acetonitrile was established, involving various bases including (arylimino)tris(1-pyrrolidinyl)phosphoranes. This scale spans nearly 12 pKa units and provides valuable insights into the basicity of compounds, including those related to (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile, by comparing the data of phenyliminophosphoranes and phenyltetramethylguanidines. The scale enhances understanding of the electronic structure contributions in similar compounds (Kaljurand et al., 2000).

Anion Binding and Colorimetric Sensing

Nitrophenyl derivatives of pyrrole 2,5-diamides, which share structural similarities with this compound, have been synthesized and studied for their structural behavior and anion binding properties. These compounds exhibit color change upon deprotonation in the presence of specific anions in acetonitrile, demonstrating their potential as colorimetric sensors (S. Camiolo et al., 2003).

Electrochromic Material Development

A new soluble conducting polymer incorporating a nitrophenyl group was synthesized, showing potential for electrochromic device applications. This work highlights the feasibility of using this compound related compounds for the development of new electrochromic materials and devices, with detailed characterization confirming their suitability for practical applications (Serhat Variş et al., 2006).

Redox Potential Studies

Investigations into the redox potentials of cyclic nitroxides, including compounds structurally related to this compound, have been conducted. This research provides insights into how the structural elements, such as the nitrophenyl and pyrrolidinyl groups, influence the redox behavior of these compounds, offering valuable information for the design of redox-active materials and sensors (J. Blinco et al., 2008).

Nucleophilic Substitution Reactions

The kinetics of reactions involving thiophenyl nitrobenzoates and pyridines in acetonitrile were studied, providing a fundamental understanding of the nucleophilic substitution mechanisms that could be applicable to the reactions of compounds like this compound. This research aids in comprehending how such structures react under different conditions, which is crucial for synthesizing novel organic compounds (H. Koh et al., 1999).

Safety and Hazards

The safety information for “(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” can be found in the MSDS . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

The primary target of (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile is the Acetylcholine receptor subunit beta . This receptor plays a crucial role in the nervous system as it is involved in transmitting signals across the synapse.

Mode of Action

Upon binding to the acetylcholine receptor, this compound induces a significant conformational change that affects all subunits of the receptor . This leads to the opening of an ion-conducting channel across the plasma membrane, allowing sodium ions to flow through .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the acetylcholine receptor. For instance, the compound is stored at a temperature of 28°C to maintain its stability .

Propiedades

IUPAC Name |

2-(3-nitrophenyl)-2-pyrrolidin-1-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(8-10)15(16)17/h3-5,8,12H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMPSAKTWCHPSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-{1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2926231.png)

![N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2926236.png)

![2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2926239.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926243.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2926246.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2926249.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2926252.png)

![1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2926253.png)